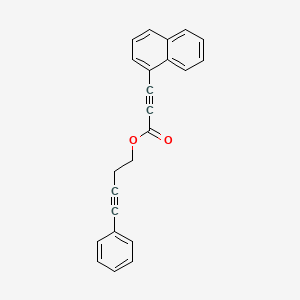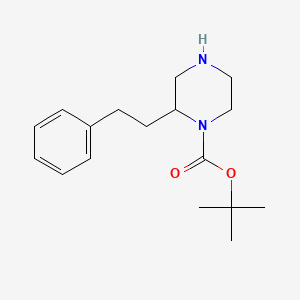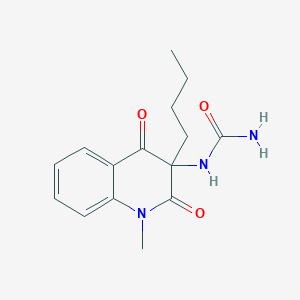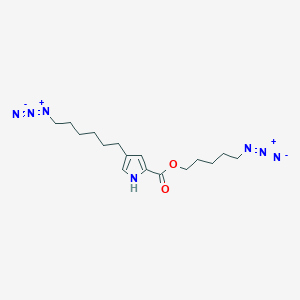![molecular formula C14H9F3N2O3 B12610376 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide structure. This compound is typically a yellow solid at room temperature and is insoluble in water but soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide can be achieved through the reaction of benzoyl chloride with 4-(trifluoromethyl)aniline in the presence of a base. The reaction typically proceeds as follows:
Step 1: Dissolve 4-(trifluoromethyl)aniline in an organic solvent such as dichloromethane.
Step 2: Add a base, such as triethylamine, to the solution.
Step 3: Slowly add benzoyl chloride to the mixture while maintaining a low temperature.
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-amino-N-[4-(trifluoromethyl)phenyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Applications De Recherche Scientifique
3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- 3-nitro-N-[4-(trifluoromethyl)phenyl]thiazole-2-yl]benzamide
Uniqueness
3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H9F3N2O3 |
|---|---|
Poids moléculaire |
310.23 g/mol |
Nom IUPAC |
3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-6-11(7-5-10)18-13(20)9-2-1-3-12(8-9)19(21)22/h1-8H,(H,18,20) |
Clé InChI |
CIRDLCSIJNBPLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)

![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)

